molecular formula C21H23N3O2S B2549276 N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-naphthalen-2-yloxyacetamide CAS No. 476459-22-0

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-naphthalen-2-yloxyacetamide

Cat. No.: B2549276
CAS No.: 476459-22-0
M. Wt: 381.49
InChI Key: WRMGQHKUSGPTAE-UHFFFAOYSA-N
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Description

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-naphthalen-2-yloxyacetamide is a useful research compound. Its molecular formula is C21H23N3O2S and its molecular weight is 381.49. The purity is usually 95%.
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Scientific Research Applications

Computational and Pharmacological Potential

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-naphthalen-2-yloxyacetamide is part of a broader class of compounds with significant computational and pharmacological potential. Research has been focused on the evaluation of similar heterocyclic derivatives for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. For instance, derivatives like N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl acetamide and 3-phenyl-5-(o-hydroxy phenyl)-1-[2-(2’-naphthyloxy)acetyl] pyrazole have shown moderate to high affinities for targets including epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), correlating to their pharmacological effects (M. Faheem, 2018).

Structure-Activity Relationships (SAR)

The structure-activity relationships (SAR) of similar compounds have been studied extensively, revealing the critical role of certain structural features in binding to targets. For example, the tert-butyl group and aromatic rings attached to the pyrazole nucleus are essential for effective binding and activity against specific biological targets. Such research helps in understanding the molecular basis of the compound's pharmacological actions and guides the design of new therapeutics with improved efficacy and specificity (J. Regan et al., 2003).

Cooperative Molecular Interactions

Cooperative molecular interactions such as hydrogen bonding play a significant role in the stability and activity of these compounds. Studies on similar derivatives have highlighted the importance of intermolecular N–H···N, N–H···O, and O–H···N hydrogen bonds in forming dimer motifs, which can significantly influence the biological activity and solubility of these compounds (Chun-yang Zheng et al., 2010).

Antimicrobial Activity

Pyrazoline derivatives, structurally related to this compound, have shown promising antibacterial properties. The cyclization of certain precursors with N-substituted phenyl hydrazine has yielded compounds with significant in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria, underscoring the potential of these compounds in developing new antimicrobial agents (M. Rani et al., 2015).

Anti-tumor Activities

The structural framework of this compound shares similarities with compounds that have demonstrated potent anti-tumor cytotoxic activity. Cyclocondensation reactions involving cyanoacetamide or cyanothioacetamide with 3-aminopyrazoles have led to the synthesis of derivatives with significant in vitro anti-tumor activity against different human cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (O. Ahmed et al., 2009).

Properties

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-21(2,3)24-20(17-12-27-13-18(17)23-24)22-19(25)11-26-16-9-8-14-6-4-5-7-15(14)10-16/h4-10H,11-13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMGQHKUSGPTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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